molecular formula C11H12N2OS B2479767 1-[(4-Methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt CAS No. 122375-39-7

1-[(4-Methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt

Cat. No. B2479767
CAS RN: 122375-39-7
M. Wt: 220.29
InChI Key: YWVCNFNZWSIXSH-JYRVWZFOSA-N
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Description

1-[(4-Methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

1-[(4-Methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt has been extensively studied for its potential therapeutic applications in various fields of research, including cancer therapy, antimicrobial activity, and neuroprotection. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has demonstrated antimicrobial activity against a range of bacterial and fungal strains.

Mechanism of Action

The exact mechanism of action of 1-[(4-Methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. This compound has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce DNA damage in cancer cells, leading to cell death. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-Methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt in lab experiments is its potent anticancer and antimicrobial activity. This compound is also relatively easy to synthesize and can be obtained at a low cost. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 1-[(4-Methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt. One area of research is the development of this compound analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of this compound in combination with other anticancer or antimicrobial agents. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential therapeutic applications in other fields of research.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound with significant potential for therapeutic applications in various fields of research. Its potent anticancer and antimicrobial activity, along with its relatively low cost and ease of synthesis, make it an attractive candidate for further research. However, its potential toxicity and the need for further studies on its mechanism of action and therapeutic applications highlight the importance of continued research in this area.

Synthesis Methods

The synthesis of 1-[(4-Methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt involves the reaction between 4-methoxybenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is a yellow crystalline powder with a molecular weight of 263.3 g/mol.

properties

IUPAC Name

(2Z)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-10-4-2-9(3-5-10)8-13-7-6-11(15)12-13/h2-5,8H,6-7H2,1H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVCNFNZWSIXSH-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=[N+]2CCC(=N2)[S-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=[N+]\2/CCC(=N2)[S-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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